molecular formula C13H15NO4 B1668355 Z-Pro-OH CAS No. 1148-11-4

Z-Pro-OH

Cat. No.: B1668355
CAS No.: 1148-11-4
M. Wt: 249.26 g/mol
InChI Key: JXGVXCZADZNAMJ-NSHDSACASA-N
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Mechanism of Action

Target of Action

Z-Pro-OH primarily targets Prolyl endopeptidase . This enzyme is involved in the breakdown of proline-containing peptides, and its inhibition can have significant effects on various biological processes.

Mode of Action

This compound acts as an inhibitor of prolyl endopeptidase . It binds to the active site of the enzyme, preventing it from cleaving proline-containing peptides. This results in the accumulation of these peptides, which can have various downstream effects.

Biochemical Pathways

The inhibition of prolyl endopeptidase by this compound affects several biochemical pathways. These pathways primarily involve the metabolism of proline-containing peptides. The exact downstream effects can vary depending on the specific peptides involved and the physiological context .

Result of Action

The inhibition of prolyl endopeptidase by this compound can lead to the accumulation of proline-containing peptides. This can have various molecular and cellular effects, depending on the specific peptides involved. For example, it has been suggested that this compound could be used for prolidase deficiency (PD) research .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with this compound, and the specific characteristics of the patient’s physiology .

Biochemical Analysis

Biochemical Properties

Z-Pro-OH plays a role in biochemical reactions, particularly in the synthesis of certain peptides . It serves as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It also helps in preparing biologically significant fluorophore-labeled peptide tetramers or dimers . The nature of these interactions involves the formation of covalent bonds during the synthesis process .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis . It has been reported that this compound causes mitochondrial depolarization and increases cellular death by 33% in long-term culture of fibroblasts from prolidase deficiency (PD) patients . This suggests that this compound may influence cell function and cellular metabolism, potentially impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound’s action is largely based on its role in the synthesis of other compounds . It acts as a reactant in the synthesis of benzoxazole derived human neutrophil elastase (HNE) inhibitors . This involves binding interactions with other biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its role in peptide synthesis, it’s plausible that the effects of this compound may change over time, depending on the stability of the compound and the duration of the biochemical reactions it is involved in .

Metabolic Pathways

Given its role in peptide synthesis, it is likely that this compound interacts with enzymes and cofactors involved in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize Z-Pro-OH, L-proline is dissolved in a sodium hydroxide solution and cooled to ice-water temperature. Benzyl chloroformate is then added portionwise with vigorous stirring over a period of 30 minutes at 0–5°C. The reaction mixture is then warmed to room temperature and acidified with concentrated hydrochloric acid. The resulting oil is extracted into ethyl acetate, dried over magnesium sulfate, and concentrated in vacuo. The residue is further purified by recrystallization from ethyl acetate/petroleum ether .

Industrial Production Methods

In an industrial setting, the preparation involves adding toluene, L-proline, and sodium bicarbonate to a reaction vessel, followed by the slow addition of benzyl chloroformate at 10-15°C over one hour .

Chemical Reactions Analysis

Types of Reactions

Z-Pro-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of this compound.

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150856
Record name Carbobenzoxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148-11-4
Record name Benzyloxycarbonyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbobenzoxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(CARBOBENZYLOXY)-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Benzyloxycarbonyl-L-proline?

A1: The molecular formula of N-Benzyloxycarbonyl-L-proline is C13H15NO4, and its molecular weight is 249.26 g/mol.

Q2: Are there any spectroscopic data available for N-Benzyloxycarbonyl-L-proline?

A2: While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) [, , ], Infrared Spectroscopy (IR) [, , ], and Differential Scanning Calorimetry (DSC) [, , , , ] to characterize N-Benzyloxycarbonyl-L-proline and its derivatives.

Q3: How does the structure of N-Benzyloxycarbonyl-L-proline influence its material properties?

A3: The incorporation of N-Benzyloxycarbonyl-L-proline into polymers can significantly impact their thermal properties. For instance, increasing the N-Benzyloxycarbonyl-L-proline content in copolymers with ε-caprolactone generally leads to a higher glass transition temperature (Tg) []. This is likely due to the rigid cyclic structure of proline and the bulky benzyloxycarbonyl group, which can restrict chain mobility.

Q4: What are the main applications of N-Benzyloxycarbonyl-L-proline in polymer synthesis?

A4: N-Benzyloxycarbonyl-L-proline serves as a valuable monomer for synthesizing biodegradable polymers [, , , , ]. It has been successfully copolymerized with various monomers, including ε-caprolactone [, ], cyclic carbonates [, ], and ε-caprolactam [], yielding copolymers with tunable properties for potential applications in drug delivery systems and biomedical materials.

Q5: How does the choice of comonomer affect the properties of copolymers containing N-Benzyloxycarbonyl-L-proline?

A5: The properties of copolymers containing N-Benzyloxycarbonyl-L-proline are heavily influenced by the type and amount of comonomer used. For instance, increasing the ε-caprolactone content generally decreases the Tg of the copolymer, while incorporating cyclic carbonates with pendant carboxylic groups introduces water solubility []. This highlights the versatility of N-Benzyloxycarbonyl-L-proline as a building block for tailoring polymer properties.

Q6: Does N-Benzyloxycarbonyl-L-proline exhibit any biological activity?

A6: N-Benzyloxycarbonyl-L-proline is recognized as a potent competitive inhibitor of the enzyme prolidase [, ]. This enzyme plays a crucial role in collagen metabolism, specifically in the hydrolysis of imidodipeptides containing proline.

Q7: How does N-Benzyloxycarbonyl-L-proline inhibit prolidase?

A7: While the exact mechanism remains to be fully elucidated, it is suggested that N-Benzyloxycarbonyl-L-proline competes with the natural substrates of prolidase for binding at the enzyme's active site []. This competitive inhibition can disrupt collagen metabolism and impact related physiological processes.

Q8: What are the potential implications of prolidase inhibition by N-Benzyloxycarbonyl-L-proline?

A8: Given the essential role of prolidase in collagen turnover, its inhibition by N-Benzyloxycarbonyl-L-proline could have implications for various physiological and pathological conditions. This includes potential applications in studying wound healing, fibrosis, and other conditions involving collagen dysregulation.

Q9: What other biological effects have been observed with N-Benzyloxycarbonyl-L-proline?

A9: Research suggests that N-Benzyloxycarbonyl-L-proline, alongside alpha-ketoglutarate, can stimulate procollagen production in human dermal fibroblasts []. This finding points to a potential application of N-Benzyloxycarbonyl-L-proline in promoting collagen synthesis, which is crucial for maintaining skin elasticity and combating wrinkle formation.

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